2-Iodo-dibenzo[a,c]phenazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H11IN2 |
|---|---|
Molecular Weight |
406.2g/mol |
IUPAC Name |
7-iodophenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C20H11IN2/c21-12-9-10-14-13-5-1-2-6-15(13)19-20(16(14)11-12)23-18-8-4-3-7-17(18)22-19/h1-11H |
InChI Key |
IRYCLPZMWLQIKQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=NC5=CC=CC=C5N=C24 |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)I)C4=NC5=CC=CC=C5N=C24 |
Origin of Product |
United States |
Synthetic Methodologies for 2 Iodo Dibenzo A,c Phenazine and Functionalized Derivatives
General Synthetic Routes to the Dibenzo[a,c]phenazine (B1222753) Core
The foundational dibenzo[a,c]phenazine structure is typically synthesized through the condensation of phenanthrene-9,10-dione with an appropriately substituted o-phenylenediamine (B120857). nih.govwikipedia.org A common approach involves the bromination of phenanthrene-9,10-dione at the 3 and 6 positions using bromine and a catalytic amount of benzoyl peroxide at elevated temperatures. nih.gov The resulting 3,6-dibromophenanthrene-9,10-dione (B38615) is then reacted with 1,2-diaminobenzene in the presence of a catalytic amount of p-toluenesulfonic acid (PTSA) to yield the dibromodibenzo[a,c]phenazine. nih.gov
Another modular synthetic route utilizes the condensation of a substituted benzene-1,2-diamine with a phenanthrene-9,10-dione derivative. For instance, 3-fluorobenzene-1,2-diamine (B95444) can be reacted with 3,6-dibromophenanthrene-9,10-dione in a mixture of acetic acid and ethanol (B145695) at high temperatures to produce the corresponding fluorinated dibenzo[a,c]phenazine. helsinki.firsc.orgchemrxiv.org
Regioselective Iodination Techniques for Phenazine (B1670421) and Dibenzo[a,c]phenazine Scaffolds
Introducing an iodine atom at a specific position on the phenazine or dibenzo[a,c]phenazine core is crucial for subsequent functionalization. Several methods have been developed to achieve this regioselectivity.
Iodocyclization Reactions and Proposed Iodonium (B1229267) Ion Intermediates
A facile method for synthesizing substituted iodo-benzo[a]phenazines involves the 6-endo-dig iodocyclization of 2-aryl-3-(aryl/alkylethynyl)quinoxalines. rsc.org This reaction proceeds under mild conditions and is believed to occur through an iodonium ion intermediate, which then undergoes nucleophilic cyclization with a C-H bond of the arene. rsc.org This method provides a direct route to iodo-functionalized phenazine derivatives.
Direct Halogenation Strategies for Dibenzophenazines
Direct halogenation of the dibenzo[a,c]phenazine core can be challenging and may lead to a mixture of products. However, methods for the direct halogenation of simpler phenazine systems have been reported. For example, 1-hydroxyphenazine (B607933) can be diiodinated using N-iodosuccinimide (NIS), although the yields can be low. acs.org Regioselective monohalogenation at the 4-position of 1-methoxyphenazine (B1209711) has also been achieved, followed by a second halogenation at the 2-position after demethylation. acs.org These strategies, while not directly applied to 2-iodo-dibenzo[a,c]phenazine, provide insights into potential direct iodination approaches.
Synthesis of Iodo-Dibenzo[a,c]phenazines via Precursor Functionalization
A more controlled and widely used approach involves the synthesis of the dibenzo[a,c]phenazine core from pre-functionalized precursors. This strategy allows for precise control over the position of the iodine atom.
For example, starting with 3,6-dibromophenanthrene-9,10-dione, condensation with 1,2-diaminobenzene yields 3,10-dibromodibenzo[a,c]phenazine. nih.gov This dibromo derivative can then be further functionalized. While this example illustrates the principle, the synthesis of the specific 2-iodo isomer would require a differently substituted phenanthrene-9,10-dione or o-phenylenediamine precursor.
A general and efficient protocol for synthesizing iodinated 5,10-dihydrophenazine (B1199026) derivatives has been developed through microwave-assisted, palladium-catalyzed double C-N arylations of 1,2,3-triiodobenzene (B3054506) with benzene-1,2-diamines. qu.edu.qawiley.com This method offers a regioselective and scalable route to iodinated phenazine precursors.
Post-Synthetic Derivatization of this compound for Structural Diversification
The iodine substituent on the this compound scaffold serves as a versatile handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. benthamscience.comnih.gov The this compound is an excellent substrate for these transformations due to the high reactivity of the carbon-iodine bond. uwindsor.ca
Suzuki-Miyaura Coupling: This reaction couples the iodo-dibenzo[a,c]phenazine with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. rsc.orgbeilstein-journals.orgdntb.gov.ua This method is widely used to introduce aryl, heteroaryl, or vinyl substituents. For example, various arylboronic acids can be coupled with 2-iodo-1-C-substituted glycals, demonstrating the versatility of this reaction for creating C-C bonds with iodo-substituted aromatic compounds. rsc.orgscilit.com The Suzuki reaction has been employed to synthesize complex molecules, including triphenylamine-substituted polycyclic aromatic hydrocarbons, where an aryl iodide is coupled with a boronic acid. scholaris.ca
Heck Coupling: The Heck reaction involves the coupling of the iodo-dibenzo[a,c]phenazine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.comlibretexts.org This reaction is a valuable tool for introducing vinyl groups. The reaction conditions, including the choice of base and solvent, can significantly affect the reaction's efficiency. researchgate.net While direct examples with this compound are not prevalent in the provided context, the general principles of the Heck reaction with aryl iodides are well-established. nih.govscirp.org
Sonogashira Coupling: This reaction couples the iodo-dibenzo[a,c]phenazine with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.orglibretexts.orggold-chemistry.orgwikipedia.org This method is highly effective for introducing alkynyl moieties, which can serve as linkers for further functionalization. For instance, 2-iodo-hexa-peri-hexabenzocoronene has been coupled with ethynyltrimethylsilane via a Sonogashira reaction, showcasing the application of this coupling to large polycyclic aromatic systems. fau.de The resulting alkyne can then be used in subsequent coupling reactions to introduce various functional groups. fau.de
Table 1: Key Synthetic Reactions and Conditions
| Reaction Type | Starting Materials | Reagents and Conditions | Product Type |
| Dibenzo[a,c]phenazine Core Synthesis | Phenanthrene-9,10-dione, o-phenylenediamine | Catalytic acid (e.g., PTSA), elevated temperature | Dibenzo[a,c]phenazine |
| Iodocyclization | 2-aryl-3-(alkylethynyl)quinoxalines | Iodine source (e.g., I2) | Iodo-benzo[a]phenazine |
| Suzuki-Miyaura Coupling | This compound, Organoboron reagent | Palladium catalyst, base | Aryl/vinyl-substituted dibenzo[a,c]phenazine |
| Heck Coupling | This compound, Alkene | Palladium catalyst, base | Alkenyl-substituted dibenzo[a,c]phenazine |
| Sonogashira Coupling | This compound, Terminal alkyne | Palladium catalyst, Cu(I) co-catalyst, base | Alkynyl-substituted dibenzo[a,c]phenazine |
Other Metal-Catalyzed Coupling Reactions at the Iodo-Position
The iodo-substituent at the 2-position of the dibenzo[a,c]phenazine scaffold serves as a versatile handle for introducing a wide array of functional groups through various metal-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond, relative to other carbon-halogen bonds, makes this compound an excellent substrate for these transformations. Key among these methods are the palladium-catalyzed Sonogashira, Suzuki, Buchwald-Hartwig, Stille, and Heck couplings, which enable the formation of new carbon-carbon and carbon-heteroatom bonds, thus allowing for the synthesis of a diverse library of functionalized derivatives.
Sonogashira Coupling
The Sonogashira reaction is a powerful method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, can be applied to this compound to introduce alkynyl moieties. wikipedia.orglibretexts.orgorganic-chemistry.org These alkynyl-substituted derivatives are valuable intermediates for creating more complex, π-extended systems. The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues related to the copper co-catalyst. organic-chemistry.org
Interactive Table: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Substrate | This compound | Aryl iodide partner |
| Coupling Partner | Terminal Alkyne (R-C≡CH) | Introduces the alkynyl group |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium(0) source for the catalytic cycle nih.gov |
| Co-catalyst | Copper(I) Iodide (CuI) | Activates the alkyne libretexts.org |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | Neutralizes HX produced, acts as solvent |
| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Solubilizes reactants |
| Temperature | Room Temperature to 55 °C | Mild conditions are often sufficient nih.gov |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, creating a C(sp²)-C(sp²) bond between an organoboron reagent (typically a boronic acid or ester) and an organohalide. libretexts.orgnih.gov For this compound, this reaction enables the introduction of various aryl or vinyl substituents. The reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids. libretexts.org The catalysts are typically palladium(0) complexes with phosphine (B1218219) ligands. organic-chemistry.org
Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Substrate | This compound | Aryl iodide partner |
| Coupling Partner | Arylboronic Acid (Ar-B(OH)₂) | Source of the new aryl group |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand | Palladium source libretexts.org |
| Ligand | SPhos, XPhos, or P(t-Bu)₃ | Stabilizes and activates the Pd catalyst |
| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Activates the organoboron species mdpi.com |
| Solvent | Toluene, Dioxane, or DMF with Water | Often performed in biphasic systems |
| Temperature | 80-110 °C | Thermal energy to drive the reaction |
Buchwald-Hartwig Amination
To install nitrogen-based functional groups, the Buchwald-Hartwig amination is the preeminent method. This palladium-catalyzed reaction couples an amine (primary or secondary) with an aryl halide. wikipedia.orgacsgcipr.org Applying this to this compound allows for the synthesis of amino-dibenzo[a,c]phenazine derivatives, which are of interest for their electronic and photophysical properties. The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. wikipedia.orgbeilstein-journals.org Catalyst systems have evolved to allow for the coupling of a wide range of amines under increasingly mild conditions. nih.gov
Interactive Table: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Substrate | This compound | Aryl iodide partner |
| Coupling Partner | Primary or Secondary Amine (R¹R²NH) | Nitrogen nucleophile |
| Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Palladium precursor acsgcipr.org |
| Ligand | BINAP, XPhos, or other bulky phosphines | Crucial for efficient C-N bond formation wikipedia.org |
| Base | Sodium tert-butoxide (NaOt-Bu) or Cs₂CO₃ | Deprotonates the amine acsgcipr.org |
| Solvent | Toluene or Dioxane | Anhydrous, aprotic solvent |
| Temperature | 80-120 °C | Reaction temperature |
Stille Coupling
The Stille coupling reaction involves the reaction of an organohalide with an organostannane reagent, catalyzed by palladium. wikipedia.orgwiley-vch.de This method can be used to functionalize this compound with a variety of carbon-based groups (alkenyl, aryl, etc.). A key advantage is the stability and tolerance of organostannanes to many reaction conditions, although their toxicity is a significant drawback. organic-chemistry.org The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org
Interactive Table: Representative Conditions for Stille Coupling
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Substrate | This compound | Aryl iodide partner |
| Coupling Partner | Organostannane (R-Sn(Bu)₃) | Transfer group source |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | Palladium(0) source orgsyn.org |
| Ligand | Triphenylphosphine (PPh₃) | Commonly used ligand |
| Solvent | Toluene, DMF, or THF | Anhydrous, aprotic solvent |
| Additives | LiCl or Cu(I) salts | Can accelerate the transmetalation step organic-chemistry.org |
| Temperature | 80-110 °C | Thermal energy to drive the reaction |
Heck Reaction
The Heck reaction forms a substituted alkene through the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base. wikipedia.orgfu-berlin.de By reacting this compound with various alkenes, vinyl-substituted dibenzo[a,c]phenazine derivatives can be synthesized. These products can serve as building blocks for polymerization or further functionalization. The reaction typically employs a palladium(II) acetate (B1210297) catalyst and a phosphine ligand. fu-berlin.de
Interactive Table: Representative Conditions for Heck Reaction
| Parameter | Condition | Purpose/Comment |
|---|---|---|
| Substrate | This compound | Aryl iodide partner |
| Coupling Partner | Alkene (e.g., Styrene, Acrylate) | Forms the new C-C bond |
| Catalyst | Pd(OAc)₂ | Common palladium(II) precursor |
| Ligand | P(o-tol)₃ or PPh₃ | Phosphine ligand |
| Base | Triethylamine (Et₃N) or NaOAc | Stoichiometric base is required fu-berlin.de |
| Solvent | DMF, NMP, or Acetonitrile | Polar, aprotic solvent |
| Temperature | 100-140 °C | Higher temperatures are often necessary fu-berlin.denih.gov |
Spectroscopic and Optoelectronic Characterization of 2 Iodo Dibenzo A,c Phenazine Systems
Advanced Spectroscopic Methods for Structural Elucidation
To confirm the molecular integrity and structure of phenazine (B1670421) derivatives, several advanced spectroscopic techniques are employed. Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental for elucidating the molecular framework in solution, while X-ray crystallography provides definitive information on the molecule's three-dimensional architecture in the solid state.
NMR spectroscopy is an indispensable tool for confirming the successful synthesis and purity of dibenzo[a,c]phenazine (B1222753) derivatives. Specific chemical shifts (δ) in proton (¹H) and carbon-13 (¹³C) NMR spectra correspond to the unique electronic environment of each nucleus within the molecule.
While specific NMR data for 2-Iodo-dibenzo[a,c]phenazine is not detailed in the available literature, data for the parent dibenzo[a,c]phenazine (DBPh1) provides a reference for the expected spectral regions. mdpi.com For instance, the ¹H NMR spectrum of the unsubstituted compound in CDCl₃ shows characteristic downfield signals for the aromatic protons. mdpi.comscispace.com The introduction of an iodine atom is expected to induce shifts in the adjacent protons and carbons due to its electronic and anisotropic effects.
In a recent study, 11-iododibenzo[a,c]phenazine (labeled as DBPh9) was synthesized, and its ¹H NMR spectrum was recorded in CDCl₃. mdpi.com The reported chemical shifts are presented below. mdpi.com The successful synthesis of various derivatives is often confirmed by the disappearance of signals from starting materials (such as the amino group protons) and the appearance of new signals in the expected regions of the NMR spectra. mdpi.com
Interactive Data Table: ¹H NMR Data for 11-Iododibenzo[a,c]phenazine in CDCl₃
| Chemical Shift (ppm) | Multiplicity / Coupling | Assignment |
| 9.32–9.28 | m | Aromatic Protons |
| 8.72–8.70 | d (J = 8 Hz) | Aromatic Proton |
| 8.52-8.50 | d (J = 8 Hz) | Aromatic Protons |
| 8.03–7.75 | m | Aromatic Protons |
| 7.77–7.66 | m | Aromatic Protons |
| Data from a study by Osińska, M., et al. (2024). mdpi.com |
Single-crystal X-ray diffraction provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and intermolecular packing in the solid state. The planarity of the dibenzo[a,c]phenazine core is a key feature influencing its electronic properties and how it arranges in a crystal lattice. rsc.org
Specific crystallographic data for this compound is not available in the surveyed literature. However, studies on related halogenated derivatives, such as 11,12-Dichlorodibenzo[a,c]phenazine, confirm the planarity of the fused ring system. nih.gov In the crystal structure of the dichloro-derivative, the molecules engage in weak π–π stacking interactions. nih.gov The introduction of substituents like perfluoropropyl groups has been shown to significantly affect the molecular packing, shifting it from herringbone to lamellar arrangements, which is crucial for applications in electronic devices. rsc.org It is reasonable to infer that this compound would also adopt a largely planar conformation, with its solid-state packing influenced by potential halogen bonding and π–π interactions.
Interactive Data Table: Crystallographic Data for 11,12-Dichlorodibenzo[a,c]phenazine
| Parameter | Value |
| Formula | C₂₀H₁₀Cl₂N₂ |
| Crystal System | Monoclinic |
| Space Group | C2/c |
| a (Å) | 3.8583 (3) |
| b (Å) | 26.2739 (13) |
| c (Å) | 15.1147 (10) |
| β (°) | 94.877 (6) |
| Volume (ų) | 1526.67 (17) |
| Data from a study by Lynch, D. E., et al. (2013). nih.gov |
Conclusion
Summary of the Unique Attributes of 2-Iodo-dibenzo[a,c]phenazine
This compound is a molecule of significant interest, possessing a unique combination of properties derived from its constituent parts. The rigid, electron-deficient dibenzo[a,c]phenazine (B1222753) core provides thermal stability and a foundation for tunable optoelectronic properties. The iodine substituent introduces several key features: it acts as a heavy atom, potentially enhancing intersystem crossing; it serves as a versatile synthetic handle for post-functionalization via cross-coupling reactions; and it enables directional control over self-assembly through halogen bonding. This trifecta of attributes makes it a highly valuable building block in materials chemistry.
Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Levels and Spatial Distribution)
Outlook on the Future of Iodinated Dibenzo[a,c]phenazine Derivatives in Materials Chemistry
The future for iodinated dibenzo[a,c]phenazine derivatives appears bright and multifaceted. In organic electronics, these compounds are expected to contribute to the development of next-generation OLEDs, particularly phosphorescent or TADF-based devices with improved efficiencies and color purity. Their utility as synthetic intermediates will allow for the creation of increasingly complex and functional organic semiconductors for transistors and solar cells. In the realm of supramolecular chemistry, the predictable nature of halogen bonding will be further exploited to construct intricate and functional nanostructures, from porous polymers for gas capture to precisely ordered crystalline materials with novel optical or electronic properties. researchgate.net Finally, their potential in photocatalysis and sensing will continue to be explored, leading to more efficient catalytic systems and highly selective chemosensors for environmental and biological applications.
Structure Property Relationships and Molecular Engineering in 2 Iodo Dibenzo A,c Phenazine Systems
Influence of Iodine Substitution on Electronic Configuration and Optical Response
The introduction of a heavy atom like iodine directly into the dibenzo[a,c]phenazine (B1222753) framework has a discernible impact on the molecule's electronic properties and its interaction with light. The substitution of iodine onto the aromatic structure induces a bathochromic effect, which is a shift of the absorption maximum to a longer wavelength. mdpi.com Specifically, the introduction of an iodine atom into the dibenzo[a,c]phenazine structure causes a red shift of the absorption maximum by approximately 7–10 nm compared to the unsubstituted parent compound. mdpi.com This shift arises from the perturbation of the molecule's frontier molecular orbitals by the heavy atom.
While the unsubstituted dibenzo[a,c]phenazine has a long-wavelength absorption maximum at 395 nm, the iodo-substituted version absorbs more effectively in the visible light region. mdpi.com This modification is crucial for applications that rely on the absorption of visible light. mdpi.com The iodine atom's influence extends beyond absorption, dramatically affecting the excited-state dynamics. rsc.org Halogenation is a known strategy to alter the rates of both radiative and non-radiative decay from excited states. rsc.org Specifically, the presence of iodine significantly enhances the probability of intercombination transitions, a phenomenon that fundamentally alters the deactivation pathways available to the molecule after photoexcitation. rsc.orgresearchgate.net
Rational Design Principles for Tuning Optoelectronic Properties through Substituent Effects
The dibenzo[a,c]phenazine unit, with its high rigidity and extensive π-conjugated structure, serves as an excellent acceptor core for the rational design of functional molecules. acs.org Its rigid planarity helps to minimize non-radiative decay that can occur through vibrational pathways, which is a favorable characteristic for emissive materials. worktribe.comresearchgate.net By strategically attaching different functional groups—specifically electron-donating or electron-withdrawing groups—to the 2-Iodo-dibenzo[a,c]phenazine scaffold, it is possible to precisely control the molecule's optoelectronic properties, including its absorption and emission wavelengths, energy levels, and quantum yields. acs.orgrsc.orgsci-hub.se
This molecular engineering approach is central to creating materials for applications such as organic light-emitting diodes (OLEDs), where the emission color can be systematically regulated. acs.orgresearchgate.net For instance, developing efficient orange-to-red emitting materials is a significant challenge, and the dibenzo[a,c]phenazine core provides a robust foundation for achieving this goal through controlled substitution. acs.org The design principle often involves creating donor-acceptor (D-A) structures, where the dibenzo[a,c]phenazine acts as the acceptor. rsc.org The degree of intramolecular charge transfer (ICT) between the donor and acceptor units, which dictates the emission energy, can be tuned by varying the strength and number of the donor groups attached to the core. acs.orgsci-hub.se
The modification of the dibenzo[a,c]phenazine structure by introducing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) is a fundamental strategy for tuning its molecular properties. mdpi.com Both types of substituents tend to cause a bathochromic (red) shift in the absorption bands compared to the parent compound. mdpi.com
Electron-donating groups, such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃), can donate electron density to the aromatic system. mdpi.com This increases the energy of the highest occupied molecular orbital (HOMO) more significantly than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap and shifting absorption to longer wavelengths. metu.edu.tr For example, adding a methyl group to the dibenzo[a,c]phenazine core results in a red shift of about 3 nm, while a methoxy group causes a more substantial shift of approximately 9 nm. mdpi.com In more complex systems, powerful donor units like triphenylamine (B166846) (TPA) or 9,9-dimethylacridan (DMAC) can be attached to the core, allowing for significant color tuning of the molecule's emission from green to orange-red. rsc.orgsci-hub.se
Conversely, electron-withdrawing groups, such as cyano (–CN), carboxyl (–COOH), or fluorine (–F), pull electron density from the aromatic core. mdpi.commetu.edu.tr This has the effect of lowering the energy levels of both the HOMO and LUMO, with a more pronounced effect on the LUMO. metu.edu.tr The introduction of EWGs like carboxyl, ester, benzoyl, and cyano groups also results in a bathochromic effect on the long-wavelength absorption band. mdpi.com Fluorine substitution, in particular, is an effective strategy for lowering HOMO/LUMO energy levels, which can be advantageous in designing materials for electronic devices. metu.edu.tr
The table below summarizes the effect of various substituents on the absorption maximum of the dibenzo[a,c]phenazine core, as measured in ethyl acetate (B1210297). mdpi.com
| Compound | Substituent | Substituent Type | λmax (nm) | Bathochromic Shift (nm) |
| DBPh1 | None (unsubstituted) | - | 395 | 0 |
| DBPh2 | -CH₃ | Electron-Donating | 398 | 3 |
| DBPh3 | -OCH₃ | Electron-Donating | 404 | 9 |
| DBPh4 | -COOH | Electron-Withdrawing | 399 | 4 |
| DBPh5 | -COOCH₃ | Electron-Withdrawing | 406 | 11 |
| DBPh6 | -C(O)C₆H₅ | Electron-Withdrawing | 406 | 11 |
| DBPh7 | -CN | Electron-Withdrawing | 402 | 7 |
| DBPh8 | -Br | Heavy Atom | 402 | 7 |
| DBPh9 | -I | Heavy Atom | 405 | 10 |
| Data sourced from a study on modified dibenzo[a,c]phenazines. mdpi.com |
The "heavy atom effect" refers to the ability of atoms with high atomic numbers, such as iodine, to enhance the rate of spin-forbidden photophysical processes. researchgate.net In the context of this compound, the iodine atom acts as an internal source of spin-orbit coupling. researchgate.net This coupling facilitates transitions between electronic states of different spin multiplicity, most notably intersystem crossing (ISC) from the lowest excited singlet state (S₁) to a triplet state (Tₙ). researchgate.netchemrxiv.org
The enhancement of ISC is a critical deactivation pathway for the S₁ state and is directly responsible for phenomena such as fluorescence quenching and the promotion of phosphorescence. researchgate.net In many organic molecules, direct emission from the S₁ state (fluorescence) is the dominant radiative decay path. However, introducing a heavy atom like iodine provides an efficient non-radiative channel (S₁ → T₁) to populate the triplet manifold. rsc.org Studies on other chromophores have shown that iodination at specific positions can dramatically increase ISC efficiency, often by more than an order of magnitude, compared to non-halogenated analogues. rsc.org This effect has been successfully exploited to modulate the production of singlet oxygen in photosensitizers for photodynamic therapy, where the triplet state of the photosensitizer is a key intermediate. nih.gov
The internal heavy atom effect can be investigated by comparing the photophysical properties of a molecule with its halogenated derivatives. rsc.orgchemrxiv.org The presence of the heavy atom typically leads to a significant decrease in the fluorescence quantum yield (ΦF) and fluorescence lifetime (τF), coupled with a substantial increase in the phosphorescence quantum yield (ΦP) and a shortening of the phosphorescence lifetime (τP). This is because both the radiative (T₁ → S₀) and non-radiative (T₁ → S₀) decay rates from the triplet state are also enhanced by spin-orbit coupling. researchgate.net Therefore, the iodine atom in this compound is not merely a structural component but an active functional element that re-routes the flow of energy after photoexcitation, favoring triplet-state population over singlet-state emission.
Effects of Electron-Donating and Electron-Withdrawing Groups on Molecular Properties
Mechanistic Insights into Photophysical Deactivation Pathways
Following the absorption of a photon, an excited this compound molecule must dissipate its excess energy to return to the ground state (S₀). This can occur through several competing radiative and non-radiative deactivation pathways. nih.gov The specific mechanisms and their efficiencies are dictated by the molecule's intrinsic structure and its environment.
For the dibenzo[a,c]phenazine core, its inherent structural rigidity is a key feature. worktribe.comresearchgate.net This rigidity helps to limit energy loss through non-radiative vibrational decay pathways, which are often associated with flexible molecules that undergo significant geometric relaxation in the excited state. worktribe.com However, the most significant influence on the deactivation pathways of this compound is the heavy atom effect imparted by the iodine substituent.
The primary deactivation pathway for the lowest excited singlet state (S₁) is highly efficient intersystem crossing (ISC) to the triplet manifold (S₁ → T₁). researchgate.net This process is significantly enhanced by the strong spin-orbit coupling induced by the iodine atom. rsc.orgresearchgate.net As a result, fluorescence (radiative decay from S₁, S₁ → S₀ + hν) is expected to be heavily quenched, meaning it will be a minor deactivation channel.
Once populated, the triplet state (T₁) can deactivate via two main routes:
Phosphorescence : Radiative decay from T₁ to the ground state (T₁ → S₀ + hν'). This process is also enhanced by the heavy atom effect, but it is a spin-forbidden transition and typically occurs on a much longer timescale (microseconds to seconds) than fluorescence (nanoseconds). researchgate.net
Non-radiative decay : Intersystem crossing from T₁ back to the ground state (T₁ → S₀). This is often the dominant pathway for triplet state deactivation in solution at room temperature.
In derivatives of dibenzo[a,c]phenazine that are part of a donor-acceptor system, another deactivation pathway can become prominent: photoinduced electron transfer. nih.govnih.gov In the presence of suitable electron donors like various amines, the excited dibenzo[a,c]phenazine can act as an electron acceptor, leading to the formation of a charge-transfer complex in the triplet state (³ECT) or radical ion pairs (RIPs). nih.gov This electron transfer process serves as an efficient deactivation mechanism for the excited molecule. nih.gov
Advanced Applications of 2 Iodo Dibenzo A,c Phenazine Derivatives in Material Science
Organic Light-Emitting Diodes (OLEDs) and Electroluminescence
The rigid and planar structure of the dibenzo[a,c]phenazine (B1222753) (DBPz) acceptor core makes its derivatives promising candidates for organic light-emitting diodes (OLEDs). sci-hub.se By combining the DBPz acceptor with various donor units, researchers can create molecules with tailored electroluminescent properties, leading to the development of highly efficient and color-tunable OLEDs.
Development of Thermally Activated Delayed Fluorescence (TADF) Emitters
A significant area of research focuses on the development of dibenzo[a,c]phenazine-based emitters for Thermally Activated Delayed Fluorescence (TADF) in OLEDs. sci-hub.sersc.org TADF materials can theoretically achieve 100% internal quantum efficiency (IQE) by harvesting both singlet and triplet excitons. sci-hub.setorvergata.it This is achieved through a process called reverse intersystem crossing (RISC), where non-emissive triplet excitons are converted into emissive singlet excitons. rsc.org
The design of these TADF emitters often involves a donor-acceptor (D-A) architecture, where the dibenzo[a,c]phenazine unit acts as the acceptor. rsc.org The choice and positioning of the donor group are crucial for tuning the photophysical properties. For instance, four emitters based on a dibenzo[a,c]phenazine (DPPZ) acceptor with 9,9-dimethylacridine (DMAC) and 10H-phenoxazine (PXZ) as donors were synthesized. rsc.org These molecules exhibited small singlet-triplet energy gaps (ΔE_ST), which is a key requirement for efficient RISC. rsc.org The resulting OLEDs demonstrated high external quantum efficiencies (EQE_max), with the DMAC-11-DPPZ based device reaching 23.8%. rsc.org
Fluorination of the dibenzo[a,c]phenazine core is another strategy to enhance TADF properties. A modular synthesis route has been developed to create fluorinated dibenzo[a,c]phenazine-based TADF molecules with different donor moieties, allowing for color-tuning from green to deep-red. rsc.orgchemrxiv.org For example, OLEDs using 2DMAC-BP-F as the emitter achieved an impressive EQE_max of 21.8% with an emission peak at 585 nm. rsc.orgchemrxiv.org
| Emitter | Donor(s) | Acceptor | EQE_max (%) | Emission Color | Reference |
| DMAC-11-DPPZ | 9,9-dimethylacridine (DMAC) | Dibenzo[a,c]phenazine (DPPZ) | 23.8 | Orange | rsc.org |
| PXZ-11-DPPZ | 10H-phenoxazine (PXZ) | Dibenzo[a,c]phenazine (DPPZ) | 13.7 | Orange | rsc.org |
| 2DMAC-BP-F | 9,9-dimethylacridin | Fluorinated Dibenzo[a,c]phenazine | 21.8 | Orange-Red | rsc.orgchemrxiv.org |
| 2PXZ-BP-F | 10H-phenoxazine | Fluorinated Dibenzo[a,c]phenazine | 12.4 | Red | rsc.orgchemrxiv.org |
| 2DTCZ-BP-F | 3,6-di-tert-butyl-9H-carbazole | Fluorinated Dibenzo[a,c]phenazine | 2.1 | Green | rsc.orgchemrxiv.org |
| PXZ-DPPZ | 10H-phenoxazine (PXZ) | Dibenzo[a,c]phenazine (DPPZ) | 9.35 | Orange-Red | frontiersin.org |
Materials for Near-Infrared (NIR) Electroluminescent Devices
Derivatives of dibenzo[a,c]phenazine are also being explored for their potential in near-infrared (NIR) electroluminescent devices. By engineering the molecular structure to have a small energy gap, NIR emission can be achieved.
One approach involves using a dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) unit as a strong acceptor. rsc.org When this acceptor is connected to a diphenylamine (B1679370) (DPA) donor, the resulting TADF molecule exhibits NIR emission. An OLED fabricated with this material achieved a high external quantum efficiency (EQE) of 7.68% with an emission peak at 698 nm. rsc.org
Another strategy employs donor-acceptor-donor (D-A-D) type molecules. For example, red TADF materials were designed using dibenzophenazine and dipyridobenzazine as acceptor units and triphenylamine (B166846) as the donor. sioc-journal.cn Introducing two cyano groups into the structure enhances the electron-withdrawing capability of the acceptor. sioc-journal.cn An OLED using the PyPz-TPA emitter achieved a maximum EQE of 16.58% with an emission wavelength of 714 nm, demonstrating efficient NIR luminescence. sioc-journal.cn
Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)
The electron-deficient nature of the dibenzo[a,c]phenazine (BPz) core makes it a valuable building block for materials used in organic photovoltaics (OPVs) and dye-sensitized solar cells (DSSCs). acs.orggoogle.com
In the realm of OPVs, new 2,7-dioctyl-substituted dibenzo[a,c]phenazine derivatives have been synthesized and copolymerized with an electron-rich indacenodithiophene (IDT) unit to create narrow-band-gap copolymers. acs.org These copolymers exhibit high hole mobilities. acs.org A polymer solar cell based on the PIDT-OFBPz copolymer demonstrated a power conversion efficiency (PCE) of 5.13%, with a high open-circuit voltage (Voc) of 0.97 V. acs.org These results highlight the potential of 2,7-alkyl-substituted BPz derivatives for constructing high-performance organic electronic materials. acs.org
For DSSCs, a D-A-π-A type organic dye has been developed where an indoline (B122111) group acts as the electron donor, a dibenzo[a,c]phenazine group serves as an auxiliary electron co-acceptor, and dithienoquinoxaline and thiophene (B33073) groups form the π-bridge. google.com The inclusion of the dibenzo[a,c]phenazine unit increases the conjugation of the dye molecule and adjusts the molecular orbital energy levels, which promotes intramolecular electron transfer and expands the spectral response range. google.com This leads to dye-sensitized solar cells with high photocurrent and improved photoelectric conversion efficiency. google.com Phenothiazine-based organic dyes have also been designed and synthesized for DSSCs, achieving solar energy-to-electricity conversion efficiencies of up to 5.5%. researchgate.net
| Application | Derivative Type | Key Performance Metric | Reference |
| OPV | PIDT-OFBPz Copolymer | PCE: 5.13% | acs.org |
| DSSC | Indoline-dithienoquinoxaline-dibenzo[a,c]phenazine dye | Enhanced Photoelectric Conversion Efficiency | google.com |
| DSSC | Phenothiazine-based organic dyes | Conversion Efficiency: up to 5.5% | researchgate.net |
Electrochromic Devices (ECDs)
Dibenzo[a,c]phenazine derivatives are also being investigated for their use in electrochromic devices (ECDs). metu.edu.trrsc.org Electrochromic materials can change their optical properties in response to an applied voltage.
Novel fluorinated dibenzo[a,c]phenazine derivatives have been synthesized and polymerized to create materials for ECDs. metu.edu.trrsc.org For instance, two derivatives, TFBPz and EFBPz, were created by coupling fluorodibenzo[a,c]phenazine (FBPz) with electron-rich units. metu.edu.trrsc.org The resulting polymers, PTFBPz and PEFBPz, were studied for their electrochemical and spectroelectrochemical properties. metu.edu.trrsc.org The polymer PEFBPz, containing an electron-rich EDOT unit, showed a lower oxidation potential and a red-shifted neutral state absorption with a lower optical band gap compared to PTFBPz. metu.edu.trrsc.org An electrochromic device constructed using PTFBPz and PEDOT demonstrated the practical applicability of these materials. metu.edu.tr
Optical Sensors and Biosensors
The unique photophysical properties of dibenzo[a,c]phenazine derivatives make them excellent candidates for the development of optical sensors and biosensors. rsc.orgrsc.orgrsc.org These sensors can detect specific ions or molecules through changes in their fluorescence or other optical signals. rsc.org
A series of near-infrared (NIR) fluorescent probes based on pyridinium-functionalized dibenzo[a,c]phenazine have been designed for the detection of lipopolysaccharide (LPS), a component of bacterial outer membranes. rsc.org These probes exhibit aggregation-induced emission (AIE), meaning their fluorescence increases upon aggregation with the target molecule. rsc.org The probe BD2C showed a significant fluorescence enhancement in the presence of LPS with a low detection limit. rsc.org Furthermore, these probes can be used for bacterial imaging and have shown potential for photodynamic antibacterial therapy. rsc.org
Another near-infrared fluorescence biosensor derived from dibenzo[a,c]phenazine has been developed for the detection of lysophosphatidic acid, with a detection limit as low as 4.47 × 10⁻⁷ M. rsc.org Additionally, triazolyl dibenzo[a,c]phenazine derivatives have been synthesized and shown to stabilize telomeric G-quadruplex DNA structures, suggesting their potential as biosensors or therapeutic agents targeting these structures. nih.gov
Photoinitiator Systems for Polymerization Applications
Dibenzo[a,c]phenazine derivatives have demonstrated significant potential as photoinitiators for polymerization processes, particularly for applications in dentistry. mdpi.comnih.gov These compounds can absorb visible light and initiate the polymerization of monomers, such as acrylates, to form stable polymer networks. mdpi.com
Hydrogen-Bonding Probes in Chemical Systems
The utility of dibenzo[a,c]phenazine and its derivatives as hydrogen-bonding probes stems from their unique photophysical properties. Unlike many fluorescent molecules that are sensitive to both the polarity of their environment and hydrogen bonding, certain dibenzo[a,c]phenazine-based compounds exhibit a remarkable insensitivity to solvent polarity, making them highly specific sensors for hydrogen-bond donating species. nih.govlucp.net This specificity is crucial for accurately detecting and quantifying hydrogen-bonding interactions in complex chemical systems without confounding effects from the dielectric constant of the medium.
The parent compound, dibenzo[a,c]phenazine (DBPZ), serves as a foundational example of a polarity-insensitive hydrogen-bonding probe. nih.gov Steady-state absorption and fluorescence studies have demonstrated that DBPZ's electronic transitions are largely unaffected by the polarity of the surrounding solvent. nih.gov However, it forms hydrogen bonds with great efficiency in its first excited singlet state. nih.gov This characteristic arises from the molecule's structure, where the hydrogen atoms at the 1 and 8 positions sterically hinder the nitrogen atoms' lone pairs, making them inaccessible to solvent molecules based on polarity alone. nih.gov Only the small, electropositive hydrogen atoms of hydrogen-bond donating solvents can effectively interact with the nitrogen lone pairs. nih.govlucp.net
Upon photoexcitation, there is an increase in electron density around the nitrogen atoms, leading to a larger dipole moment in the excited state compared to the ground state. nih.gov This enhanced basicity in the excited state makes hydrogen-bond formation much more favorable. nih.gov The extent of this excited-state hydrogen-bond formation is dependent on both the size and the hydrogen-bond donating capability of the solvent molecules. nih.gov
While direct and extensive research on 2-Iodo-dibenzo[a,c]phenazine as a hydrogen-bonding probe is not widely published, the introduction of an iodine atom at the 2-position is expected to modulate the electronic and photophysical properties of the dibenzo[a,c]phenazine core. The iodo group, being a heavy atom, can influence intersystem crossing rates and potentially the fluorescence quantum yield. As an electron-withdrawing group, it can also affect the electron density distribution in both the ground and excited states, which could, in turn, alter the hydrogen-bond accepting capacity of the phenazine (B1670421) nitrogens.
The synthesis of halogenated dibenzo[a,c]phenazine derivatives, including 11-iododibenzo[a,c]phenazine, has been well-documented. mdpi.com These synthetic methodologies provide a clear pathway for producing various derivatives that can be systematically studied for their sensing capabilities. For instance, the reaction of 4-iodo-1,2-diaminobenzene with phenanthrenequinone (B147406) yields 11-iododibenzo[a,c]phenazine, and similar strategies can be envisioned for the 2-iodo isomer. mdpi.com
The potential of these derivatives is highlighted by related compounds. For example, a benzoyl derivative of DBPZ, 11-benzoyl-dibenzo[a,c]phenazine, not only retains the hydrogen bond accepting character of the parent DBPZ but can also sense the polarity of the solvent medium, demonstrating how substitution can tune the sensing properties. researchgate.net Another novel dibenzo[a,c]phenazine-based fluorescent probe has shown high selectivity and sensitivity for thiophenols, which are weak hydrogen-bond donors, in aqueous environments. rsc.org This probe operates over a wide pH range and has been successfully used to detect thiophenols in environmental water samples. rsc.org
The research on the parent DBPZ molecule provides a strong basis for the development of this compound and other derivatives as more sophisticated hydrogen-bonding probes. The unique structural and electronic properties of the dibenzo[a,c]phenazine framework make it a versatile platform for designing sensors tailored for specific applications in materials science and chemical analysis.
Interactive Data Table: Spectroscopic and Photophysical Properties of Dibenzo[a,c]phenazine Derivatives
| Compound | Absorption Maxima (nm) | Emission Maxima (nm) | Solvent | Key Findings | Reference |
| Dibenzo[a,c]phenazine (DBPZ) | 381, 401 | Varies with H-bonding | Cyclohexane, Ethanol (B145695), Acetonitrile | Insensitive to polarity, senses H-bond donors. researchgate.net | researchgate.net |
| 11-benzoyl-dibenzo[a,c]phenazine (BDBPZ) | 381, 401 | Varies with polarity and H-bonding | Cyclohexane, Ethanol, Acetonitrile | Senses both polarity and H-bond donors. researchgate.net | researchgate.net |
| Dibenzo[a,c]phenazine-based probe | ~450 | 570 | Aqueous buffer | Selective and sensitive for thiophenols. rsc.org | rsc.org |
Interactive Data Table: Synthesis of Dibenzo[a,c]phenazine Derivatives
| Product | Reactants | Solvent | Yield | Melting Point (°C) | Reference |
| Dibenzo[a,c]phenazine | 1,2-diaminobenzene, phenanthrenequinone | Glacial Acetic Acid | 80% | 224-225 | mdpi.com |
| 11-iododibenzo[a,c]phenazine | 4-iodo-1,2-diaminobenzene, phenanthrenequinone | Glacial Acetic Acid | 88% | 231-233 | mdpi.com |
| Dibenzo[a,c]phenazine-2-carboxylic Acid | 3,4-diaminobenzoic acid, phenanthrenequinone | Ethyl Acetate (B1210297) | 93% | 310-312 | nih.gov |
| Dibenzo[a,c]phenazine-2-carboxylic Acid Methyl Ester | methyl 3,4-diaminobenzoate, phenanthrenequinone | Ethyl Acetate | 90% | 296-298 | nih.gov |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 2-Iodo-dibenzo[a,c]phenazine is foundational to its exploration and application. While the general synthesis of dibenzo[a,c]phenazine (B1222753) derivatives is well-established, typically involving the condensation of a substituted ortho-phenylenediamine with phenanthrene-9,10-dione, the specific synthesis of the 2-iodo isomer presents opportunities for methodological innovation mdpi.com. A prospective and sustainable approach would involve the condensation of 3-iodo-benzene-1,2-diamine with phenanthrene-9,10-dione. The development of a scalable and high-yield synthesis for 3-iodo-benzene-1,2-diamine is a critical first step.
Furthermore, direct C-H iodination of the parent dibenzo[a,c]phenazine molecule using modern catalytic methods offers a more atom-economical route. Research into regioselective iodination, potentially using palladium catalysts or other transition-metal-catalyzed C-H activation techniques, could provide a more direct and sustainable pathway to this compound, minimizing the need for pre-functionalized starting materials nih.govorganic-chemistry.org.
The presence of the iodine atom makes this compound an excellent substrate for a variety of cross-coupling reactions. The Sonogashira coupling, a palladium-catalyzed reaction between an aryl halide and a terminal alkyne, is a particularly powerful tool for extending the π-conjugation of the dibenzo[a,c]phenazine core wikipedia.orgbeilstein-journals.orglibretexts.orgorganic-chemistry.orgnih.gov. This allows for the modular synthesis of a vast library of derivatives with tailored electronic and photophysical properties. Future research will likely focus on developing more sustainable versions of these coupling reactions, for example, by using copper-free conditions, water as a solvent, or highly efficient catalysts to minimize metal waste wikipedia.orglibretexts.org.
Table 1: Potential Synthetic Routes to this compound and its Derivatives
| Reaction Type | Starting Materials | Key Reagents/Catalysts | Potential Advantages |
| Condensation | 3-Iodo-benzene-1,2-diamine, Phenanthrene-9,10-dione | Acetic Acid | Direct synthesis of the target molecule. |
| Direct C-H Iodination | Dibenzo[a,c]phenazine | I₂, Pd(OAc)₂ | Atom-economical, avoids pre-functionalization. nih.gov |
| Sonogashira Coupling | This compound, Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst (optional), Base | Modular synthesis of π-extended derivatives. wikipedia.orglibretexts.org |
| Suzuki Coupling | This compound, Arylboronic acids | Pd catalyst, Base | Synthesis of arylated derivatives. |
| Buchwald-Hartwig Amination | This compound, Amines | Pd catalyst, Ligand, Base | Introduction of nitrogen-based functional groups. |
Advanced Computational Design and Predictive Modeling for Targeted Properties
Computational chemistry provides an invaluable toolkit for predicting the properties of new materials, thereby guiding synthetic efforts and reducing trial-and-error experimentation. While specific computational studies on this compound are not yet prevalent, the methodologies are well-established for related systems nih.govresearchgate.netresearchgate.net. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful methods for modeling the geometric and electronic structure of such molecules.
Future research will undoubtedly involve the use of these computational tools to predict the key properties of this compound and its derivatives. These properties include:
Frontier Molecular Orbital (FMO) Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for determining the charge injection and transport properties in electronic devices.
Optical Absorption and Emission Spectra: TD-DFT calculations can predict the absorption and emission wavelengths, as well as the oscillator strengths of electronic transitions, which is essential for applications in OLEDs and sensors.
Molecular Geometry and Packing: Understanding the preferred conformations and intermolecular interactions is key to predicting the solid-state morphology and, consequently, the charge transport characteristics in thin films.
By systematically modeling the effects of different substituents attached to the 2-iodo position (via simulated coupling reactions), a virtual library of compounds can be screened for desired properties. For instance, the introduction of electron-donating or electron-withdrawing groups can be used to tune the HOMO/LUMO levels and the emission color. The heavy-atom effect of iodine is also expected to influence the photophysical properties, potentially promoting intersystem crossing and influencing the balance between fluorescence and phosphorescence. Computational models can quantify these effects, providing a rational basis for the design of new materials with targeted functionalities.
Exploration of New High-Performance Materials Applications in Organic Electronics
The dibenzo[a,c]phenazine core is an electron-deficient system, making it an excellent building block for n-type and ambipolar organic semiconductors researchgate.net. The introduction of an iodine atom at the 2-position provides a handle for further functionalization, allowing for the fine-tuning of its electronic properties for specific applications in organic electronics.
One of the most promising areas of application is in Organic Light-Emitting Diodes (OLEDs) . Dibenzo[a,c]phenazine derivatives have been successfully used as emitters and host materials in OLEDs chemrxiv.orgrsc.org. By attaching suitable donor groups to the this compound core, it is possible to create donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) type molecules. These architectures can exhibit thermally activated delayed fluorescence (TADF), a mechanism that allows for highly efficient conversion of electrical energy to light. The position of the substituent is known to have a significant impact on the photophysical properties and device performance. Therefore, the exploration of 2-substituted derivatives is a promising avenue for the development of new, high-efficiency OLED emitters.
Another key application is in Organic Field-Effect Transistors (OFETs) . The rigid, planar structure of the dibenzo[a,c]phenazine core is conducive to strong intermolecular π-π stacking in the solid state, which is essential for efficient charge transport. By tuning the HOMO/LUMO levels through functionalization at the 2-position, materials with high charge carrier mobilities can be designed. The development of stable, high-performance n-type organic semiconductors remains a challenge, and the electron-deficient nature of the dibenzo[a,c]phenazine core makes its 2-iodo derivative a promising platform for addressing this.
Table 2: Potential Applications of this compound in Organic Electronics
| Application Area | Role of this compound | Key Properties to Optimize |
| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | HOMO/LUMO levels, Emission wavelength, Photoluminescence quantum yield, TADF properties. chemrxiv.orgrsc.org |
| Organic Field-Effect Transistors (OFETs) | n-type or Ambipolar Semiconductor | Charge carrier mobility, On/off ratio, Air stability. researchgate.net |
| Organic Photovoltaics (OPVs) | Acceptor Material | Absorption spectrum, HOMO/LUMO levels for matching with donor materials. |
| Organic Sensors | Active Sensing Material | Changes in photophysical or electronic properties upon analyte binding. |
Integration of this compound into Hybrid Organic-Inorganic Architectures
Hybrid organic-inorganic materials combine the desirable properties of both organic and inorganic components, leading to novel materials with enhanced functionality. The reactive iodine atom of this compound makes it an ideal candidate for integration into such hybrid architectures mdpi.comroyalsocietypublishing.orgrsc.org.
One promising direction is the development of functionalized surfaces and nanoparticles . The this compound can be covalently attached to the surface of inorganic materials such as silica, titania, or gold nanoparticles. This can be achieved through a two-step process: first, a Sonogashira or other coupling reaction to introduce a linker with a terminal group (e.g., a silane (B1218182) or a thiol), followed by reaction with the inorganic surface. Such functionalized materials could find applications in heterogeneous catalysis, sensing, or as components in electronic devices.
Another exciting avenue is the use of this compound as a building block for Metal-Organic Frameworks (MOFs) or Porous Organic Polymers (POPs) . By first converting the iodo-substituent to a coordinating group (e.g., a carboxylic acid or a pyridine), the dibenzo[a,c]phenazine unit can be incorporated as a linker in these porous materials. The resulting frameworks would possess the electronic properties of the dibenzo[a,c]phenazine unit, potentially leading to materials with interesting catalytic, gas storage, or conductive properties.
The integration of this compound into hybrid materials is a largely unexplored area with significant potential for creating new materials with unique and tunable properties. The ability to combine the robust, electron-accepting dibenzo[a,c]phenazine core with the vast possibilities of inorganic materials chemistry opens up a rich field for future research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Iodo-dibenzo[a,c]phenazine, and how do reaction conditions influence product purity and yield?
- Methodological Answer :
- Conventional Synthesis : Use Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce iodine substituents. Optimize catalyst loading (e.g., Pd(PPh₃)₄) and solvent polarity to minimize side reactions.
- Microwave-Assisted Synthesis : Accelerate reaction kinetics using microwave irradiation (e.g., 100–150°C, 30–60 min) to improve yield and reduce decomposition, as demonstrated for benzopyranophenazine derivatives .
- Purification : Employ gradient column chromatography (silica gel, hexane/EtOAc) followed by recrystallization in ethanol to isolate high-purity products.
Q. How can spectroscopic techniques (e.g., NMR, FT-IR) be optimized to characterize iodinated phenazine derivatives, particularly in distinguishing positional isomers?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve aromatic proton splitting patterns. Compare chemical shifts with DFT-calculated spectra for isomer assignment.
- FT-IR : Focus on the 1100–1800 cm⁻¹ region to identify iodine-induced vibrational mode changes. Match spectral fingerprints to reference data for phenazine derivatives .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) confirms molecular weight and iodine isotope patterns.
Q. What are the key considerations when designing phenazine-based optical sensors, and how does iodine substitution affect photophysical properties?
- Methodological Answer :
- Design : Prioritize extended π-conjugation and electron-withdrawing groups (e.g., iodine) to redshift absorption/emission. Functionalize phenazine cores with receptor moieties (e.g., crown ethers) for analyte specificity .
- Iodine Effects : The heavy atom effect enhances intersystem crossing, increasing phosphorescence. Monitor Stokes shift and quantum yield in solvents of varying polarity .
Advanced Research Questions
Q. How can computational chemistry methods (DFT, molecular docking) predict the electronic properties and biological interactions of this compound?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-311G(d) to optimize geometry and calculate HOMO-LUMO gaps. Compare with experimental UV-Vis data to validate semiconductor potential .
- Molecular Docking : Dock the compound into Topoisomerase I/IIα active sites (PDB: 1T8I, 1ZXM) using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol and hydrogen bonding to DNA base pairs .
- Table : Computational Parameters for Phenazine Derivatives
| Method | Basis Set | Property Calculated | Reference |
|---|---|---|---|
| B3LYP | 6-311G(d) | HOMO-LUMO gap | |
| M06-2x | 6-311G(2p,d) | ΔG of formation | |
| AutoDock Vina | — | Binding affinity |
Q. What experimental strategies resolve contradictory reports on the semiconductor behavior of iodinated phenazine derivatives in thin-film devices?
- Methodological Answer :
- Film Fabrication : Compare spin-coating (amorphous) vs. vapor deposition (crystalline) to assess morphology-dependent conductivity. Use AFM to quantify surface roughness.
- Controlled Atmosphere Testing : Measure charge carrier mobility under inert (N₂) vs. ambient conditions to isolate oxygen/water interference .
- Doping Studies : Introduce electron-deficient dopants (e.g., F4-TCNQ) to enhance conductivity and reconcile discrepancies in reported HOMO-LUMO gaps .
Q. How should researchers approach structure-activity relationship (SAR) studies for phenazine derivatives with conflicting bioactivity data across cell lines?
- Methodological Answer :
- Standardized Assays : Use NCI-60 cell line panels with SRB assays to quantify IC₅₀ values. Normalize data against positive controls (e.g., doxorubicin) .
- Mechanistic Profiling : Perform flow cytometry (Annexin V/PI staining) to distinguish apoptosis vs. necrosis. Validate Topo I/II inhibition via plasmid relaxation assays .
- Cross-Validation : Compare results across ≥3 independent labs to rule out protocol variability. Use meta-analysis tools (e.g., RevMan) to resolve contradictions .
Q. What are the best practices for analyzing phenazine derivative stability under varying experimental conditions (pH, light, oxygen)?
- Methodological Answer :
- Accelerated Degradation Studies : Expose compounds to UV light (254 nm, 24 hr) and analyze via HPLC to quantify photodegradation products.
- pH Stability : Incubate in buffers (pH 2–12, 37°C) and monitor structural integrity via ¹H NMR. Iodinated derivatives show higher acid resistance due to steric shielding .
- Oxygen Sensitivity : Use ESR to detect radical formation under aerobic vs. anaerobic conditions. Add antioxidants (e.g., BHT) to stabilize labile phenazines .
Q. How can advanced genetic engineering techniques inform the biosynthesis of complex phenazine scaffolds in microbial hosts?
- Methodological Answer :
- Gene Cluster Mining : Use antiSMASH to identify phz operons in Pseudomonas spp. Prioritize strains with dual phz1/phz2 loci for pathway redundancy .
- CRISPR-Cas9 Editing : Knock out phzF to block PCA production and redirect flux toward halogenated derivatives via heterologous halogenase expression .
- mGWAS Validation : Apply microbial genome-wide association studies (mGWAS) to identify regulatory genes (e.g., ProY_1) that enhance phenazine titers in optimized hosts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
